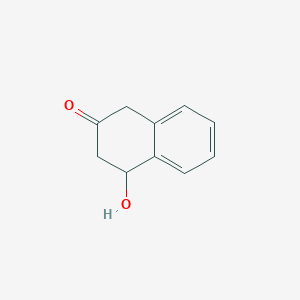
4-Hydroxy-3,4-dihydronaphthalen-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxy-3,4-dihydronaphthalen-2(1H)-one is an organic compound that belongs to the class of naphthalenones It is characterized by a hydroxyl group at the fourth position and a ketone group at the second position of the naphthalene ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Hydroxy-3,4-dihydronaphthalen-2(1H)-one can be synthesized through several methods:
Hydrogenation of 4-Hydroxy-2-naphthoquinone: This method involves the reduction of 4-hydroxy-2-naphthoquinone using hydrogen gas in the presence of a palladium catalyst. The reaction is typically carried out under mild conditions, such as room temperature and atmospheric pressure.
Cyclization of 2-(2-Hydroxyphenyl)ethanone: This method involves the cyclization of 2-(2-hydroxyphenyl)ethanone in the presence of an acid catalyst, such as sulfuric acid. The reaction is typically carried out at elevated temperatures to facilitate the formation of the naphthalenone ring system.
Industrial Production Methods
Industrial production of this compound often involves the hydrogenation of 4-hydroxy-2-naphthoquinone due to its efficiency and scalability. The process is optimized to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-Hydroxy-3,4-dihydronaphthalen-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid, depending on the reaction conditions and reagents used.
Reduction: The ketone group can be reduced to form an alcohol, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group can undergo nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents for nucleophilic substitution include alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Formation of 4-oxo-3,4-dihydronaphthalen-2(1H)-one or 4-carboxy-3,4-dihydronaphthalen-2(1H)-one.
Reduction: Formation of 4-hydroxy-3,4-dihydronaphthalen-2-ol.
Substitution: Formation of 4-alkoxy-3,4-dihydronaphthalen-2(1H)-one or 4-acetoxy-3,4-dihydronaphthalen-2(1H)-one.
Wissenschaftliche Forschungsanwendungen
4-Hydroxy-3,4-dihydronaphthalen-2(1H)-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic applications, such as anti-inflammatory and anticancer agents.
Industry: Used in the production of dyes, pigments, and other materials.
Wirkmechanismus
The mechanism of action of 4-Hydroxy-3,4-dihydronaphthalen-2(1H)-one depends on its specific application:
Biological Activity: The hydroxyl and ketone groups can interact with various biological targets, such as enzymes and receptors, leading to modulation of their activity. The compound may also undergo metabolic transformations that enhance its biological effects.
Chemical Reactions: The hydroxyl and ketone groups serve as reactive sites for various chemical transformations, enabling the compound to participate in a wide range of reactions.
Vergleich Mit ähnlichen Verbindungen
4-Hydroxy-3,4-dihydronaphthalen-2(1H)-one can be compared with other similar compounds, such as:
4-Hydroxy-2-naphthoquinone: Similar structure but lacks the dihydro component, making it more prone to oxidation.
3,4-Dihydronaphthalen-2(1H)-one: Lacks the hydroxyl group, resulting in different reactivity and applications.
4-Hydroxy-1-tetralone: Similar structure but with a different position of the hydroxyl group, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups and the resulting reactivity and applications.
Eigenschaften
CAS-Nummer |
183999-84-0 |
|---|---|
Molekularformel |
C10H10O2 |
Molekulargewicht |
162.18 g/mol |
IUPAC-Name |
4-hydroxy-3,4-dihydro-1H-naphthalen-2-one |
InChI |
InChI=1S/C10H10O2/c11-8-5-7-3-1-2-4-9(7)10(12)6-8/h1-4,10,12H,5-6H2 |
InChI-Schlüssel |
KSADXZJDSQDMML-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C2=CC=CC=C2CC1=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


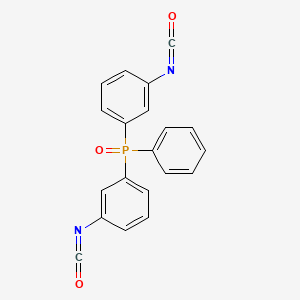
![1H-Imidazo[4,5-g]quinazoline, 1-methyl-8-(methylthio)-](/img/structure/B12565225.png)

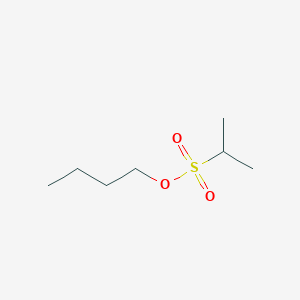
![3-(4-Fluoroanilino)-1-[4-(hexyloxy)phenyl]prop-2-en-1-one](/img/structure/B12565244.png)
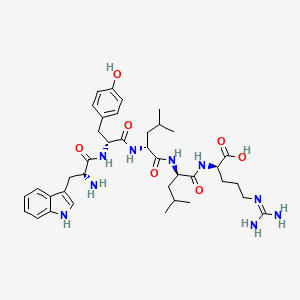
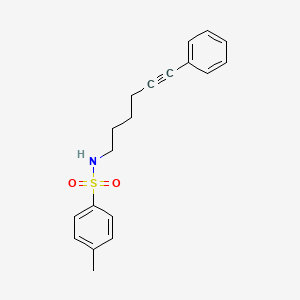
![3-[(1S,3R)-2,2-dichloro-3-hydroxycyclopropyl]propanoic acid](/img/structure/B12565269.png)
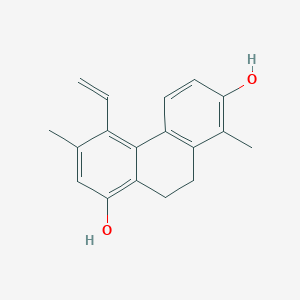
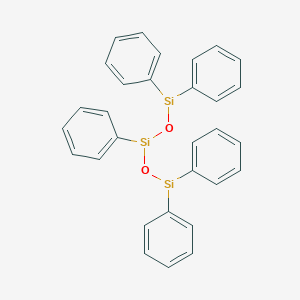
![N-[(2S,3R)-1,3-dihydroxyoctadec-4-yn-2-yl]hexanamide](/img/structure/B12565283.png)

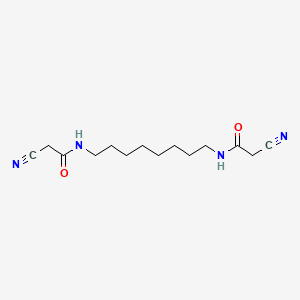
![3-{[(E)-(2,4-Dinitrophenyl)diazenyl]oxy}naphthalene-2-carboxylic acid](/img/structure/B12565308.png)
